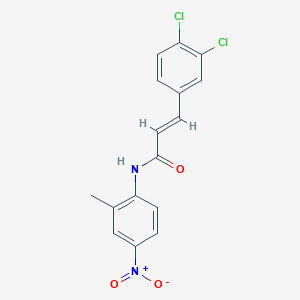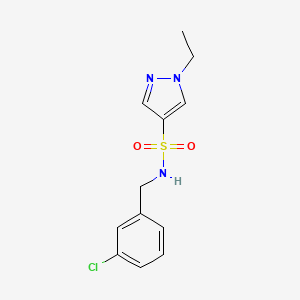
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide, also known as DCMN, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In neurons, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. In bacteria and fungi, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to disrupt cell membrane integrity and inhibit protein synthesis.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of bacterial and fungal growth. In addition, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is its potent activity against various cancer cells, bacteria, and fungi. Another advantage is its ability to protect neurons from oxidative stress. However, one limitation of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. One direction is to further investigate its mechanism of action in cancer cells, neurons, and bacteria/fungi. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide for various applications.
合成方法
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 2-methyl-4-nitroaniline in the presence of a base to form 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
科学研究应用
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have potent activity against various bacteria and fungi.
属性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-8-12(20(22)23)4-6-15(10)19-16(21)7-3-11-2-5-13(17)14(18)9-11/h2-9H,1H3,(H,19,21)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZDSHOTVAFNAQ-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5488806.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5488814.png)

![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5488822.png)
![7-acetyl-6-(4-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488833.png)
![N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)nicotinamide](/img/structure/B5488840.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5488848.png)
![1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione](/img/structure/B5488850.png)


![N-[1-({5-[(2-methoxy-4-methylphenoxy)methyl]isoxazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5488872.png)
![5-bromo-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nicotinohydrazide](/img/structure/B5488896.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride](/img/structure/B5488897.png)
![6-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5488905.png)